

Application Notes and Protocols for Rapamycin in Animal Models

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Compound of Interest

Compound Name: *Angeloylisogomisin O*

Cat. No.: B1150683

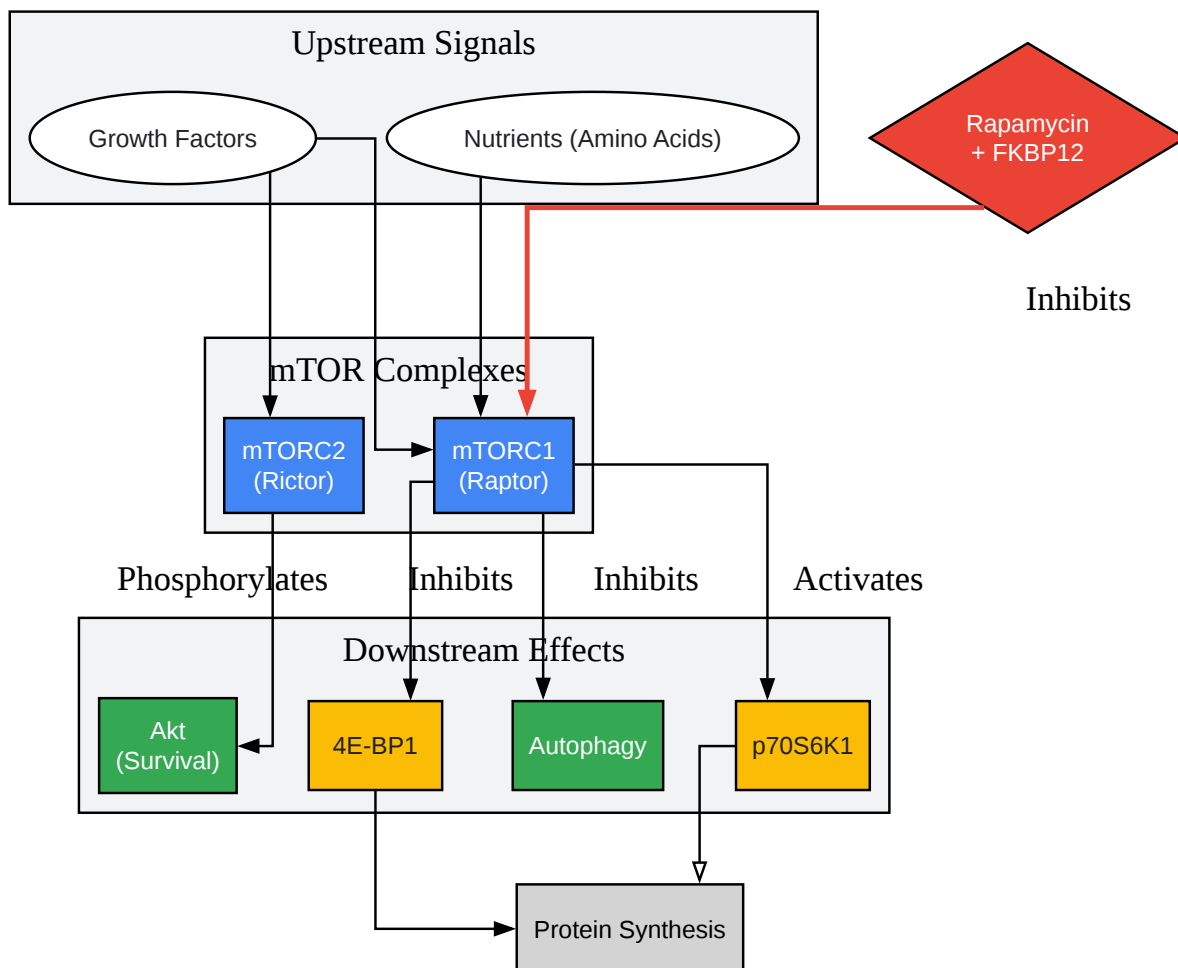
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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent. It has since become a crucial tool in biomedical research due to its potent immunosuppressive and anti-proliferative properties.[1][2][3] The primary mechanism of action for rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6] This document provides detailed application notes, experimental protocols, and data summaries for the use of rapamycin in various animal models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][7] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3][7] mTORC1 is a key cellular sensor that integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis and cell growth.[6] Key downstream targets of mTORC1 include S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical for ribosome biogenesis and translation initiation.[3][4] While rapamycin is a potent acute inhibitor of mTORC1, chronic long-term treatment has also been shown to inhibit mTOR Complex 2 (mTORC2) in some tissues, which can lead to metabolic side effects.[4][8]



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Caption: Simplified mTOR signaling pathway showing Rapamycin's inhibition of mTORC1.

Data Presentation: Rapamycin Dosage and Effects in Mouse Models

The following tables summarize quantitative data from various studies using rapamycin in mouse models, categorized by research application.

Table 1: Rapamycin in Longevity and Aging Studies

Mouse Strain	Administration Route	Dosage Range	Dosing Frequency / Duration	Key Observed Effects	References
UM-HET3 (Genetically Heterogeneous)	Oral (in diet)	14 - 42 ppm (~2.2 - 7 mg/kg/day)	Continuous, starting at 9 or 20 months	Dose-dependent increase in median and maximal lifespan in both sexes. [9][10][11]	[9][10][11]
UM-HET3	Oral (in diet)	42 ppm	Continuous from 20 months; Every other month from 20 months; 3-month treatment (20-23 months)	Continuous and intermittent schedules extended lifespan in both sexes; 3-month treatment effective in males only. [12][13]	[12][13]
C57BL/6	Intraperitoneal (IP)	8 mg/kg	Daily for 3 months (starting at 20 months)	Increased life expectancy by up to 60% in males.[14]	[14]
C57BL/6	Oral (in diet)	14 ppm (~2.24 mg/kg/day)	Continuous from 4 months	Improved female grip strength, reduced sleep fragmentation. [15]	[15]

Table 2: Rapamycin in Cancer Studies

Mouse Strain	Tumor Model	Administration Route	Dosage	Dosing Frequency	Key Observed Effects	References
FVB/N HER-2/neu (transgenic)	Mammary Tumors	Subcutaneous	1.5 mg/kg	3 times per week for 2 weeks, followed by a 2-week break	Delayed cancer onset and prolonged lifespan. [16][17]	[16][17]
Tg(MMTV-PyV-mT)	Ductal Carcinoma In situ (MIN-O)	Intraperitoneal (IP)	0.75 - 3.0 mg/kg	Daily	Reduced growth of premalignant lesions and tumor incidence. [18]	[18]
K14-HPV16 (transgenic)	Anal Carcinoma	Oral (in diet)	42 ppm	Continuous	Reduced tumor growth rate.[19]	[19]
Chemically Induced (DMBA/TPA)	Skin Squamous Cell Carcinoma	Intraperitoneal (IP)	10 mg/kg	Daily	Decreased tumor burden and induced apoptosis of cancer cells.[20]	[20]

HrasG12V + p53 suppression	Hepatocellular Carcinoma	Oral (gavage)	1.5 mg/kg	Daily	Suppressed tumor growth when given before tumor develop- ment.[21]
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Table 3: Potential Side Effects of Rapamycin in Mice

Side Effect	Mouse Strain	Dosage / Route	Notes	References
Glucose Intolerance / Insulin Resistance	C57BL/6 & UM-HET3	Chronic oral or IP	Dose-dependent impairment of glucose homeostasis; effects are largely reversible upon cessation of treatment.[8][22]	[8][22]
Increased Cataract Severity	UM-HET3	4.7 - 42 ppm (in diet)	Dose-dependent increase in cataract scores.[23]	[23]
Testicular Atrophy	Not specified	Not specified	Reported as a potential side effect.[24]	[24]
Increased Adiposity	C57BL/6	Chronic (in diet)	Increased fat accumulation in high-fat-fed mice, reversible after stopping treatment.[22]	[22]

Experimental Protocols

The following protocols provide detailed methodologies for common rapamycin administration routes in mouse models.

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection

Materials:

- Rapamycin powder
- Ethanol (100%, non-denatured)
- PEG400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes and conical tubes
- Vortex mixer
- Sterile 0.22 μm syringe filters
- Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

- Stock Solution Preparation (e.g., 10 mg/mL in Ethanol):
 - Weigh the required amount of rapamycin powder in a sterile conical tube.
 - Add 100% ethanol to dissolve the powder completely. For example, to make a 10 mg/mL stock, add 1 mL of ethanol to 10 mg of rapamycin.
 - Vortex thoroughly until the solution is clear. This stock can be stored at -20°C .
- Working Solution Preparation (e.g., 1 mg/mL):
 - On the day of injection, prepare the vehicle solution. A common vehicle consists of 5% PEG400 and 5% Tween 80 in sterile saline.
 - To prepare 10 mL of vehicle, mix 0.5 mL of PEG400, 0.5 mL of Tween 80, and 9 mL of sterile saline. Vortex until homogenous.
 - Prepare the final working solution by diluting the rapamycin stock into the vehicle. For a 1 mg/mL final concentration, add 1 mL of the 10 mg/mL stock to 9 mL of the vehicle.

- Vortex the solution vigorously until it is clear and homogenous.
- Sterile-filter the final working solution using a 0.22 μ m syringe filter.
- Administration:
 - Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for an 8 mg/kg dose in a 25g mouse, inject 200 μ L of the 1 mg/mL solution).
 - Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
 - Note: A vehicle-only control group should always be included in the experimental design.

Protocol 2: Preparation of Rapamycin for Oral Administration (in Diet)

Materials:

- Microencapsulated rapamycin
- Powdered or pelleted rodent chow
- Food mixer
- Control microcapsules (optional, for control diet)

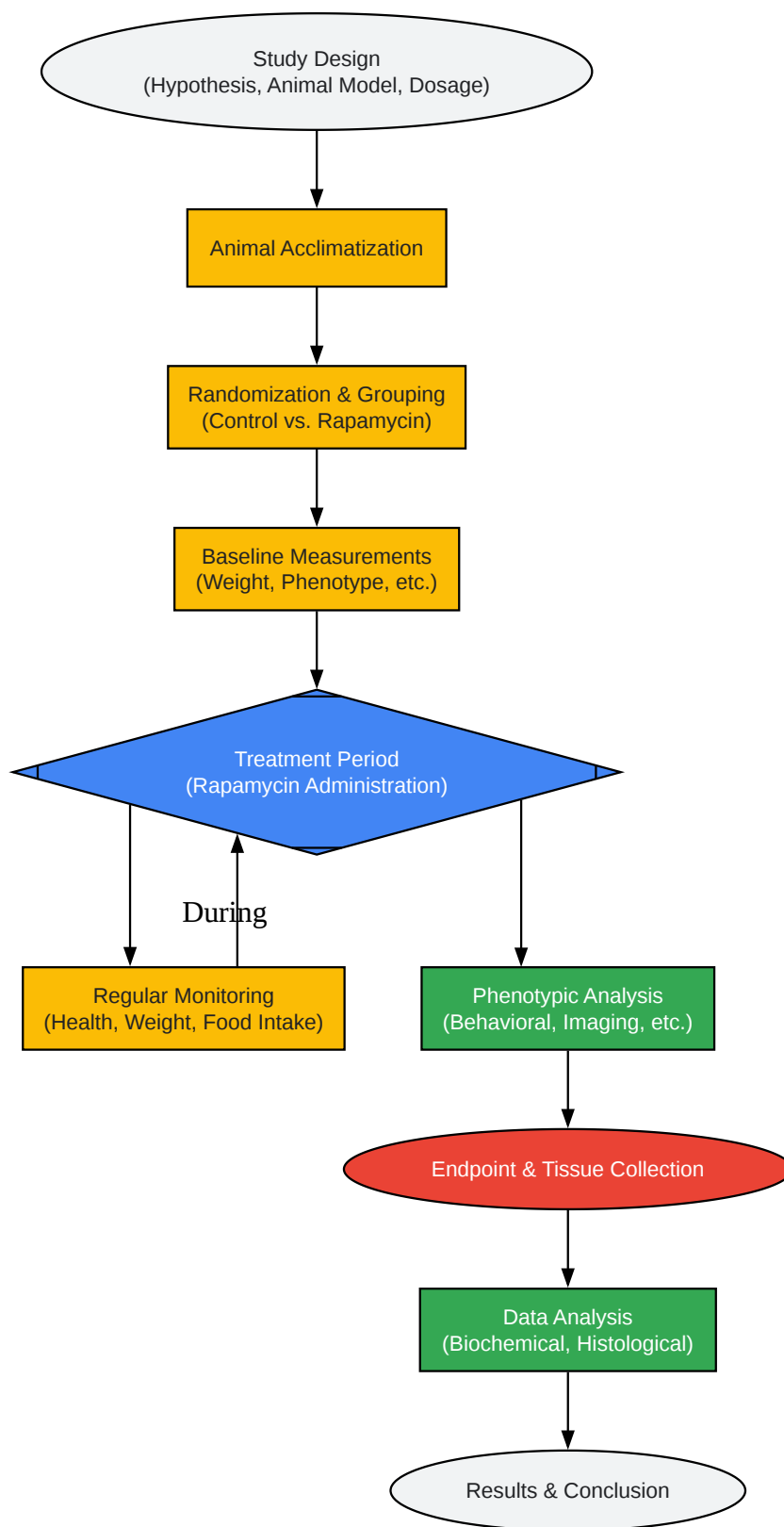
Procedure:

- Dose Calculation:
 - Determine the target dose in parts per million (ppm). For example, 14 ppm is equivalent to 14 mg of rapamycin per kg of food.
 - Calculate the total amount of rapamycin needed for the prepared batch of chow.
- Diet Preparation:

- Thoroughly mix the calculated amount of microencapsulated rapamycin with the powdered or pelleted rodent chow using a food mixer to ensure homogenous distribution.^[1]
- Prepare a control diet by mixing the chow with empty microcapsules or using the base chow alone.^[1]
- Administration:
 - Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
 - Monitor food intake and body weight regularly to assess drug consumption and the general health of the animals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating the effect of rapamycin on a specific phenotype in mice.



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Caption: A standard workflow for conducting an in vivo study with Rapamycin in animal models.

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